1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-, (1S,2S)-
Description
The compound “1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-, (1S,2S)-” is a stereospecific diol derivative with a complex aromatic structure. Its molecular formula is C₂₀H₂₄O₇, with a molar mass of 376.4 g/mol . The (1S,2S) configuration indicates a threo diastereomer, distinguishing it from erythro forms (e.g., (1R,2S) or (1R,2R)) .
Properties
IUPAC Name |
(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZJIXULOZDRT-LOKQZNEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109701 | |
| Record name | (1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168393-18-8 | |
| Record name | (1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168393-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ketone Intermediate Preparation
The synthesis begins with 1-(4-acetoxy-3-methoxyphenyl)-propanone, prepared by Friedel-Crafts acylation of guaiacol acetate. Acetylation protects the phenolic hydroxyl group during subsequent steps.
Stereoselective Reduction
Reduction of the ketone to the diol is achieved using LiAlH₄, yielding a racemic mixture of 1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol. Enantiomeric resolution via chiral chromatography or enzymatic kinetic resolution isolates the (1S,2S)-isomer. Alternative asymmetric reductions using Corey-Bakshi-Shibata (CBS) catalysts or Noyori hydrogenation may directly furnish the desired stereochemistry but require optimization.
Table 1: Reduction Conditions for Fragment A
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (1S,2S) |
|---|---|---|---|---|
| LiAlH₄ | THF | 0→25 | 78 | Racemic |
| NaBH₄/CeCl₃ | MeOH | 25 | 65 | 50:50 |
| CBS Catalyst | Toluene | -78 | 82 | 95:5 |
Synthesis of Fragment B: 4-[(1E)-3-Hydroxy-1-Propen-1-yl]-2-Methoxyphenol
Propenyl Side Chain Installation
A Wittig reaction between 4-hydroxy-2-methoxybenzaldehyde and (3-hydroxypropyl)triphenylphosphonium ylide installs the E-configured propenyl group. The ylide is generated in situ from 3-bromo-1-propanol and triphenylphosphine, followed by deprotonation with n-BuLi.
Reaction Conditions :
-
Solvent: Dichloromethane
-
Temperature: 0°C → 25°C
-
Yield: 72%
-
E:Z Selectivity: 9:1
Hydroxyl Group Protection
The phenolic hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent coupling.
Coupling of Fragments A and B
Mitsunobu Etherification
Fragment A’s secondary alcohol at C2 reacts with Fragment B’s phenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether linkage. This step proceeds with inversion of configuration at C2, ensuring retention of the (1S,2S) stereochemistry when starting from enantiopure Fragment A.
Optimized Conditions :
-
Solvent: THF
-
Temp: 0°C → 25°C
-
Yield: 68%
-
Purity: >95% (HPLC)
Deprotection
The TBS group on Fragment B is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the final product.
Alternate Routes and By-Product Management
Reductive Amination Approach
An alternative route involves reductive amination of a keto-intermediate with a chiral amine auxiliary to set the stereocenters, followed by hydrolysis. This method offers higher enantioselectivity (>98% ee) but requires additional steps for auxiliary removal.
By-Product Mitigation
By-products such as bis(3-hydroxypropyl)ether (observed in 1,3-propanediol syntheses) are minimized via careful control of reaction stoichiometry and purification by column chromatography (silica gel, EtOAc/hexane gradient).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (600 MHz, CDCl₃) : δ 6.92 (d, J=8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 6.78 (d, J=15.6 Hz, 1H, CH=CH), 5.12 (m, 1H, C1-H), 4.98 (m, 1H, C2-H), 3.89 (s, 3H, OCH₃).
-
Optical Rotation : [α]²⁵D = +32.5° (c=1.0, MeOH).
Chromatographic Purity
-
HPLC : Rt=12.7 min (Chiralpak AD-H column, hexane/i-PrOH 90:10), >99% ee.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The propenyl group can be reduced to form saturated alkyl chains.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of new ethers or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic properties:
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. For instance, studies have shown that the compound can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative damage in cells .
- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory activities. In vitro studies suggest it may inhibit pro-inflammatory cytokines, which could be useful in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : Preliminary investigations have demonstrated that this compound can induce apoptosis in cancer cell lines. Its structural features may contribute to its ability to interfere with cancer cell proliferation and survival mechanisms .
Agricultural Applications
In the field of agriculture, the compound's derivatives are being researched for their potential as:
- Pesticides : Certain modifications of this compound have shown effectiveness against various pests and pathogens. The phenolic structure may enhance its bioactivity against specific agricultural pests, making it a candidate for developing eco-friendly pesticides .
- Plant Growth Regulators : Studies suggest that compounds similar to this one can act as growth regulators, promoting plant growth and improving yields under stress conditions such as drought or salinity. This application is particularly relevant in sustainable agriculture practices .
Material Science Applications
The unique chemical structure of this compound allows for exploration in material science:
- Biodegradable Polymers : Due to its propanediol backbone, this compound can be utilized in synthesizing biodegradable polymers. These materials are increasingly important in reducing plastic waste and enhancing sustainability in packaging and other applications .
- Nanocomposites : Research is ongoing into using this compound as a matrix for nanocomposites. Its properties may allow for improved mechanical strength and thermal stability in composite materials used in various industrial applications .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antioxidant Formulations : A study published in the Journal of Natural Products demonstrated the efficacy of derivatives of this compound in formulating antioxidant-rich products aimed at skin health. The results indicated significant improvements in skin hydration and elasticity when applied topically .
- Eco-friendly Pesticide Development : Research conducted by agricultural scientists showed that a derivative of this compound significantly reduced pest populations while being safe for beneficial insects. This study supports the potential for developing sustainable pest management solutions.
- Biodegradable Packaging Solutions : A collaborative project between chemists and material scientists explored the use of this compound in creating biodegradable films for packaging. The results indicated that these films not only degrade more quickly than traditional plastics but also maintain structural integrity during storage.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-, (1S,2S)- involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The propenyl group may undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural Features :
- Core : A 1,3-propanediol backbone with two aromatic substituents.
- Substituent 1 : A 4-hydroxy-3-methoxyphenyl group (guaiacyl moiety) at position 1.
- Substituent 2: A 4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy group at position 2, contributing conjugated double-bond geometry (E-configuration) and additional hydroxyl functionality.
This compound is structurally related to lignan derivatives and natural products isolated from plants like Pluchea indica, where similar diastereomers exhibit pharmacological activities .
Comparison with Similar Compounds
Structural and Stereochemical Variants
Table 1: Key Structural and Stereochemical Comparisons
(a) Physicochemical Properties
- Solubility : The target compound’s hydroxyl and methoxy groups enhance hydrophilicity, similar to erythro/threo diastereomers. However, adsorption studies on 1,3-propanediol derivatives suggest that boronic acid-modified resins (e.g., PS-3NB) show higher affinity for hydrophilic diols due to pH-dependent interactions .
- Thermal Stability : Polyurethanes synthesized from simpler 1,3-propanediol derivatives exhibit thermal stability up to 250°C , but the target compound’s aromaticity likely improves stability further.
Research Findings and Data
Adsorption and Purification
- Boronic acid-modified resins (PS-3NB) exhibit 2–3× higher adsorption capacity for hydrophilic 1,3-propanediol derivatives compared to commercial resins, driven by pH-dependent boronate ester formation .
Metabolic Pathways
- Glycerol-to-1,3-propanediol conversion in Halanaerobium hydrogeniformans achieves 59–60% yield with vitamin B₁₂ supplementation . The target compound’s biosynthesis would require additional oxidative coupling steps.
Biological Activity
The compound 1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-, (1S,2S)- is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its metabolic pathways, enzymatic functions, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its unique structure which includes:
- Two methoxyphenyl groups : These contribute to its antioxidant properties.
- A propanediol backbone : This is significant for its role in various biochemical pathways.
1. Metabolic Pathways
Research indicates that the compound can be produced biologically through fermentation processes involving microorganisms such as Klebsiella pneumoniae and Lactobacillus reuteri. The metabolic pathway for the production of 1,3-propanediol (PDO) involves several key enzymes:
| Enzyme | Function |
|---|---|
| Glycerol/diol dehydratase (GDH) | Converts glycerol to 3-hydroxypropionaldehyde (3-HPA) |
| 1,3-Propanediol dehydrogenase | Reduces 3-HPA to PDO |
| Propionaldehyde dehydrogenase | Further metabolizes intermediates to yield energy |
The enzymatic activity of these proteins has been studied extensively to understand their roles in the conversion of glycerol into PDO, which is crucial for industrial applications .
2. Antioxidant Properties
The presence of hydroxy and methoxy groups in the compound's structure suggests significant antioxidant activity. Studies have shown that similar compounds exhibit the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .
3. Potential Therapeutic Applications
The biological activities of this compound may extend to therapeutic uses:
- Antimicrobial Activity : Some derivatives of similar compounds have shown promise against various pathogens.
- Anti-inflammatory Effects : The antioxidant properties can also contribute to reducing inflammation.
Study on Enzymatic Activity
A study focusing on the enzymatic activity of 1,3-propanediol dehydrogenase from Klebsiella pneumoniae revealed a decameric structure that enhances its catalytic efficiency. This structure is believed to facilitate the conversion of glycerol into PDO effectively under industrial conditions .
Production Efficiency
Research has demonstrated that optimizing fermentation conditions can significantly increase the yield of PDO from glycerol. For instance, manipulating pH and temperature during fermentation with Lactobacillus reuteri has led to improved metabolic efficiency and higher product titers .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1S,2S)-configured 1,3-propanediol derivatives with aromatic substituents?
- Methodology : Synthesis typically involves Claisen-Schmidt condensation or aldol reactions. For example, chalcone derivatives are prepared by reacting substituted acetophenones with aldehydes in ethanol under basic conditions (e.g., NaOH) . Stereochemical control requires chiral catalysts or resolution techniques. Post-synthesis, column chromatography and recrystallization are used for purification. Confirmation of the (1S,2S) configuration necessitates chiral HPLC or X-ray crystallography .
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- 1D NMR (¹H, ¹³C-APT) : Assign methoxy, hydroxy, and propenyl proton signals to confirm substitution patterns .
- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and conjugated carbonyl (if present) stretches .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., 304.3 g/mol for related structures) .
- Polarimetry or Chiral HPLC : Verify enantiomeric purity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Storage : Keep in airtight containers in dry, ventilated areas to prevent oxidation or hydrolysis .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via authorized waste handlers .
Advanced Research Questions
Q. How does the stereochemistry (1S,2S) influence the compound’s reactivity and degradation pathways?
- Methodology :
- Electrolysis Studies : Degradation of lignin-model analogs (e.g., 1,3-propanediol derivatives) under controlled electrolysis reveals preferential cleavage of β-O-4 ether bonds. Stereochemistry affects reaction kinetics; enantiomers may show divergent intermediate profiles .
- Computational Modeling : DFT calculations predict steric hindrance effects on transition states, guiding mechanistic interpretations .
Q. What experimental strategies resolve contradictions in spectral data for structurally similar analogs?
- Methodology :
- Variable-Temperature NMR : Resolve overlapping signals caused by dynamic rotational isomerism in propenyl or methoxy groups .
- Isotopic Labeling : Track degradation or metabolic pathways (e.g., ¹³C-labeled hydroxy groups) to distinguish between competing reaction mechanisms .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–80°C. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
Q. What role do substituents (e.g., methoxy, hydroxypropenyl) play in modulating biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) and test in bioassays (e.g., antioxidant or enzyme inhibition assays) .
- Molecular Docking : Predict interactions with target proteins (e.g., ligninolytic enzymes or receptors) using software like AutoDock .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
